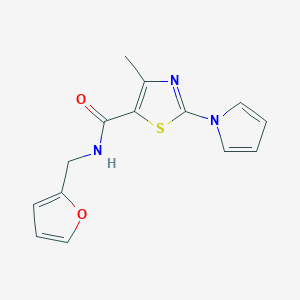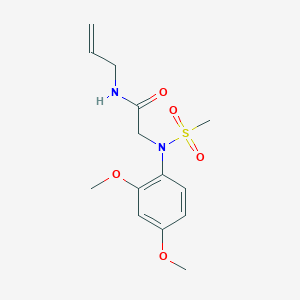![molecular formula C20H19NO3S B4925313 3-[(4-methylphenyl)sulfonyl]-N-2-naphthylpropanamide](/img/structure/B4925313.png)
3-[(4-methylphenyl)sulfonyl]-N-2-naphthylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-methylphenyl)sulfonyl]-N-2-naphthylpropanamide, also known as MNPA, is a chemical compound that has gained significant attention in the field of scientific research. This compound has shown promise in various applications, including as a potential drug candidate for the treatment of several diseases. In
Mecanismo De Acción
3-[(4-methylphenyl)sulfonyl]-N-2-naphthylpropanamide works by inhibiting the activity of specific enzymes, such as histone deacetylases and protein tyrosine phosphatases, which play a role in cancer cell growth and insulin signaling pathways. 3-[(4-methylphenyl)sulfonyl]-N-2-naphthylpropanamide also activates certain pathways that lead to apoptosis, or programmed cell death, in cancer cells. In neurodegenerative diseases, 3-[(4-methylphenyl)sulfonyl]-N-2-naphthylpropanamide has been shown to protect neurons from damage and reduce inflammation.
Biochemical and Physiological Effects:
3-[(4-methylphenyl)sulfonyl]-N-2-naphthylpropanamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 3-[(4-methylphenyl)sulfonyl]-N-2-naphthylpropanamide inhibits cell growth and induces apoptosis. In diabetes, 3-[(4-methylphenyl)sulfonyl]-N-2-naphthylpropanamide improves glucose tolerance and insulin sensitivity. In neurodegenerative diseases, 3-[(4-methylphenyl)sulfonyl]-N-2-naphthylpropanamide protects neurons from damage and reduces inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[(4-methylphenyl)sulfonyl]-N-2-naphthylpropanamide has several advantages for lab experiments, including its ability to inhibit specific enzymes and activate certain pathways. However, 3-[(4-methylphenyl)sulfonyl]-N-2-naphthylpropanamide also has limitations, such as its potential toxicity and the need for further research to fully understand its mechanisms of action.
Direcciones Futuras
There are several future directions for 3-[(4-methylphenyl)sulfonyl]-N-2-naphthylpropanamide research, including further studies on its mechanisms of action, toxicity, and potential use in combination with other drugs. 3-[(4-methylphenyl)sulfonyl]-N-2-naphthylpropanamide may also have potential applications in other diseases, such as autoimmune disorders and cardiovascular disease. Further research is needed to fully understand the potential of 3-[(4-methylphenyl)sulfonyl]-N-2-naphthylpropanamide as a therapeutic agent.
In conclusion, 3-[(4-methylphenyl)sulfonyl]-N-2-naphthylpropanamide is a promising compound with potential applications in cancer, diabetes, and neurodegenerative diseases. Its ability to inhibit specific enzymes and activate certain pathways make it a valuable tool for scientific research. Further research is needed to fully understand its mechanisms of action and potential use as a therapeutic agent.
Métodos De Síntesis
The synthesis of 3-[(4-methylphenyl)sulfonyl]-N-2-naphthylpropanamide involves the reaction of 2-naphthylamine with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure 3-[(4-methylphenyl)sulfonyl]-N-2-naphthylpropanamide.
Aplicaciones Científicas De Investigación
3-[(4-methylphenyl)sulfonyl]-N-2-naphthylpropanamide has been studied for its potential use as a therapeutic agent in a variety of diseases, including cancer, diabetes, and neurodegenerative disorders. Research has shown that 3-[(4-methylphenyl)sulfonyl]-N-2-naphthylpropanamide can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. Additionally, studies have shown that 3-[(4-methylphenyl)sulfonyl]-N-2-naphthylpropanamide can improve glucose tolerance and insulin sensitivity, making it a potential treatment for diabetes. 3-[(4-methylphenyl)sulfonyl]-N-2-naphthylpropanamide has also been shown to have neuroprotective effects, making it a candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
3-(4-methylphenyl)sulfonyl-N-naphthalen-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3S/c1-15-6-10-19(11-7-15)25(23,24)13-12-20(22)21-18-9-8-16-4-2-3-5-17(16)14-18/h2-11,14H,12-13H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGAOUGDMKFPYNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methylphenyl)sulfonyl-N-naphthalen-2-ylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B4925240.png)
![N-[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-phenylpropyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B4925248.png)

![N~1~-3-isoxazolyl-N~2~-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4925250.png)
![N-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]acetamide](/img/structure/B4925262.png)


![3-[1-(2-hydroxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B4925285.png)
![N-[2-(diethylamino)ethyl]-N-ethyl-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4925286.png)
![3-[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]-N-isopropyl-N-(2-methoxyethyl)propanamide](/img/structure/B4925305.png)
![5-[4-(allyloxy)-3-bromobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4925314.png)
![1-[4-(2,4-dichlorophenoxy)butanoyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4925322.png)
![2-methyl-N-(1-{1-[4-(methylthio)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4925328.png)